1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine
Overview
Description
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine is a compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The structure of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine consists of a pyrimidine ring fused with a guanidine moiety, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine typically involves the cyclocondensation of ethyl acetoacetate and biguanide. The biguanide is prepared by ammoniation of cyanoguanidine . The reaction proceeds under specific conditions to yield the desired product. The synthetic route can be summarized as follows:
Preparation of Biguanide: Cyanoguanidine is ammoniated to form biguanide.
Cyclocondensation Reaction: Ethyl acetoacetate reacts with biguanide to form N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine undergoes various chemical reactions, including:
Cyclocondensation Reactions: This compound can react with aldehydes, such as benzaldehyde, to form fused heterocyclic systems.
Substitution Reactions: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Cyclocondensation: Benzaldehyde is a common reagent used in cyclocondensation reactions with N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Scientific Research Applications
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine has several applications in scientific research:
Chemistry: It serves as a valuable synthon for the construction of bioactive fused heterocyclic systems.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential bioactivity suggests applications in the development of therapeutic agents.
Industry: The compound can be used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine involves its interaction with molecular targets, such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyrimidine ring may also participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N’-phenylguanidine is unique due to its specific combination of a pyrimidine ring and a guanidine moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-7H,1H3,(H4,13,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYAJXKPGDZAIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166818 | |
Record name | Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-52-3 | |
Record name | N-(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N′-phenylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16018-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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